(2-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF

Overview

Description

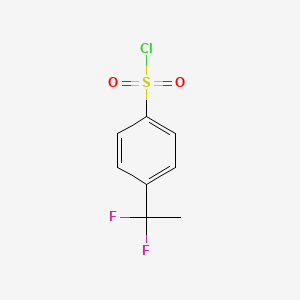

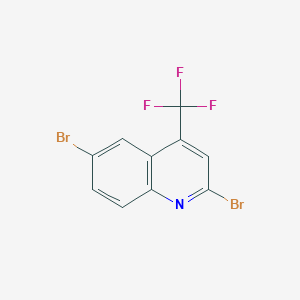

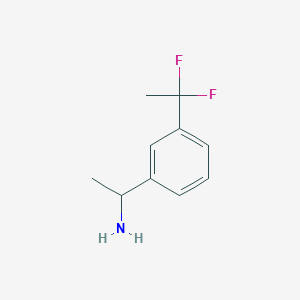

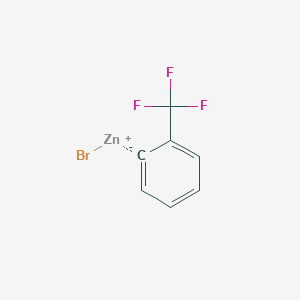

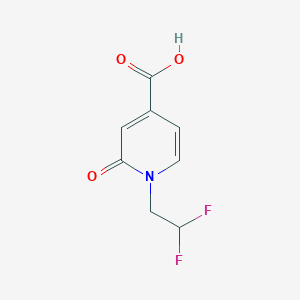

(2-(Trifluoromethyl)phenyl)zinc bromide, also known as C7H4BrF3Zn, is an organozinc compound widely used in synthetic chemistry. It belongs to the class of organometallic reagents and plays a crucial role in various organic transformations. This compound is typically prepared as a solution in tetrahydrofuran (THF), a common solvent for organometallic reactions .

Synthesis Analysis

The synthesis of (2-(Trifluoromethyl)phenyl)zinc bromide involves the reaction of (2-(Trifluoromethyl)phenyl)magnesium bromide (prepared from (2-(Trifluoromethyl)phenyl)boronic acid or its derivatives) with zinc bromide in THF. The Grignard reaction is commonly employed for this transformation. The resulting (2-(Trifluoromethyl)phenyl)zinc bromide solution can be further purified and concentrated for use in various reactions .Molecular Structure Analysis

The molecular structure of (2-(Trifluoromethyl)phenyl)zinc bromide consists of a phenyl ring substituted with a trifluoromethyl group (CF3) and a zinc atom bonded to the phenyl carbon. The zinc-bromine bond is essential for its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings .Scientific Research Applications

Stereoselective Synthesis of Trisubstituted Olefins:

- Benzylic organozinc reagents, formed by inserting zinc into benzyl-bromine bonds, react with alkenyl(phenyl)iodonium triflates to yield trisubstituted olefins. These reactions exhibit high selectivity and high reactivity, allowing them to proceed without the need for copper salts or palladium catalysts. They can be performed at temperatures ranging from -40°C to room temperature in THF, yielding excellent products despite the potential competing reactions (Hinkle et al., 2000).

Barbier-type Allylation of Trifluoromethyl Aldimines:

- Trifluoromethyl aldimines, in the presence of activated zinc, can undergo Barbier-type allylation reactions with various allyl bromides in THF, leading to the formation of homoallylamines. The process is noteworthy for its high diastereoselectivity, particularly when optically active aldimines are used (Legros et al., 2003).

Formation of α-Fluoro-α-(trifluoromethyl)-β-amino Esters:

- Benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate reacts with various chiral imines in the presence of zinc in THF. This reaction results in the formation of α-fluoro-α-(trifluoromethyl)-β-amino esters with high diastereomeric excesses, showcasing its utility in creating complex, chiral molecules (Sekiguchi et al., 2004).

Synthesis of Functionalized Benzylic Organometallics:

- The reaction of zinc with primary or secondary benzylic halides in THF results in high yields of corresponding zinc organometallics. These organometallics, after transmetalation with a copper salt, react with various electrophiles to produce a wide range of functionalized molecules, highlighting the versatility of organozinc compounds in organic synthesis (Berk et al., 1990).

properties

IUPAC Name |

bromozinc(1+);trifluoromethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3.BrH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFVIYKPEDVFJC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)C(F)(F)F.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457661.png)